Benzenamine, 2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)- Benzenamine, 2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)-
Brand Name: Vulcanchem
CAS No.: 835876-04-5
VCID: VC18909995
InChI: InChI=1S/C13H11F3N2O/c1-19-12-5-2-8(7-18-12)10-4-3-9(6-11(10)17)13(14,15)16/h2-7H,17H2,1H3
SMILES:
Molecular Formula: C13H11F3N2O
Molecular Weight: 268.23 g/mol

Benzenamine, 2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)-

CAS No.: 835876-04-5

Cat. No.: VC18909995

Molecular Formula: C13H11F3N2O

Molecular Weight: 268.23 g/mol

* For research use only. Not for human or veterinary use.

Benzenamine, 2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)- - 835876-04-5

CAS No. 835876-04-5
Molecular Formula C13H11F3N2O
Molecular Weight 268.23 g/mol
IUPAC Name 2-(6-methoxypyridin-3-yl)-5-(trifluoromethyl)aniline
Standard InChI InChI=1S/C13H11F3N2O/c1-19-12-5-2-8(7-18-12)10-4-3-9(6-11(10)17)13(14,15)16/h2-7H,17H2,1H3
Standard InChI Key NJUFYKWXFDHTMY-UHFFFAOYSA-N
Canonical SMILES COC1=NC=C(C=C1)C2=C(C=C(C=C2)C(F)(F)F)N

Chemical Identity and Structural Characterization

Molecular Composition and Nomenclature

The compound is systematically named benzenamine, 2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)-, reflecting its benzene ring substituted with a pyridine moiety and a trifluoromethyl group. Its molecular formula is C₁₃H₁₁F₃N₂O, with a molecular weight of 268.234 g/mol . The IUPAC name denotes the following structural features:

  • A benzene ring with an amino group (-NH₂) at position 1.

  • A 6-methoxy-3-pyridinyl substituent at position 2, comprising a pyridine ring with a methoxy (-OCH₃) group at position 6.

  • A trifluoromethyl (-CF₃) group at position 5.

The presence of both methoxy (electron-donating) and trifluoromethyl (electron-withdrawing) groups creates a unique electronic profile, influencing reactivity and intermolecular interactions .

PropertyValue/DescriptionSource Analogy
LogP~2.26 (predicted)Similar pyridines
SolubilityLow in water; soluble in DMSOTrifluoromethyl analogs
Hydrogen Bonding2 acceptors, 1 donor (NH₂)Computational models

The trifluoromethyl group enhances lipophilicity, as evidenced by the predicted LogP value, while the methoxy-pyridine moiety contributes to π-π stacking interactions in biological systems .

Synthetic Routes and Methodologies

Nucleophilic Aromatic Substitution

A common strategy for introducing methoxy groups to pyridine rings involves nucleophilic substitution. For example, 2-chloro-3-trifluoromethylpyridine reacts with sodium methoxide under reflux conditions to yield methoxy-substituted derivatives . Applying this method:

  • Reaction Setup:

    • React 2-chloro-5-(trifluoromethyl)aniline with 6-methoxy-3-pyridinylboronic acid under Suzuki-Miyaura coupling conditions (Pd(PPh₃)₄, base).

    • Purify via column chromatography to isolate the target compound .

  • Key Challenges:

    • Regioselectivity in cross-coupling reactions.

    • Stability of the trifluoromethyl group under basic conditions .

Structural Optimization

Modifications to the core structure, such as replacing the methoxy group with other substituents, have been explored in related compounds. For instance, desmethoxy analogs of quinoline-based antivirals exhibited reduced potency, underscoring the importance of the methoxy group in bioactivity .

Structural and Electronic Features

Conformational Analysis

X-ray crystallography of analogous compounds reveals that the pyridine ring adopts a nearly coplanar orientation with the benzene ring, facilitating conjugation and electronic delocalization . The trifluoromethyl group induces a slight distortion due to steric and electronic effects.

Electronic Effects

  • Methoxy Group: Enhances electron density on the pyridine ring, promoting hydrogen bonding with biological targets (e.g., Asp318 in HCV NS5B polymerase) .

  • Trifluoromethyl Group: Withdraws electrons via inductive effects, increasing oxidative stability and membrane permeability .

HazardPrecautionary Measures
FlammabilityStore away from ignition sources
Skin/IrritationUse gloves and eye protection

Environmental Impact

The trifluoromethyl group is resistant to biodegradation, necessitating careful waste management to prevent environmental persistence .

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